3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities and applications in drug design. The IUPAC name of this compound reflects its structure, which includes a piperidine ring substituted with a difluoromethyl group and a propan-1-amine moiety.
The compound is cataloged under the identifier 2097954-30-6 in various chemical databases, including PubChem, where it is characterized by its molecular formula and molecular weight of 192.25 g/mol. Piperidine derivatives are widely studied for their roles as intermediates in the synthesis of pharmaceuticals, highlighting their importance in organic synthesis and medicinal chemistry.
The synthesis of 3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine typically involves multi-step processes that focus on constructing the piperidine framework and introducing the difluoromethyl group.
The synthesis of piperidine derivatives remains a critical area of research due to their utility in drug development.
The molecular structure of 3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine can be represented using various chemical notation systems:
InChI=1S/C9H18F2N2/c10-9(11)8-3-1-5-13(7-8)6-2-4-12/h8-9H,1-7,12H2C1CC(CN(C1)CCCN)C(F)FThis data indicates a complex structure with specific stereochemistry, which is crucial for understanding its reactivity and interactions with biological targets.
While specific crystallographic data for this compound may not be readily available, related studies on similar piperidine derivatives often provide insights into bond lengths, angles, and dihedral angles that can be inferred from analogous structures .
3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine can participate in various chemical reactions typical for amines and piperidine derivatives:
These reactions highlight the versatility of 3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine in synthetic organic chemistry.
The mechanism of action for compounds like 3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine typically involves interaction with specific biological targets such as receptors or enzymes. Although detailed mechanistic studies specific to this compound may be limited, general mechanisms include:
Understanding these mechanisms is crucial for predicting pharmacological effects and therapeutic applications.
The physical characteristics of 3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine include:
Key chemical properties include:
These properties influence its behavior in biological systems and during chemical reactions.
3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine has potential applications in various scientific fields:
Research into this compound continues to expand its applications within pharmaceutical sciences.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: